Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)

1,4-DIISOCYANOBENZENE structure
1,4-DIISOCYANOBENZENE structure
Product name:1,4-DIISOCYANOBENZENE
CAS No:935-16-0
MF:C8H4N2
Molecular Weight:128.130761146545
MDL:MFCD00012383
CID:803677
PubChem ID:24858515

1,4-DIISOCYANOBENZENE 化学的及び物理的性質

名前と識別子

    • 1,4-DIISOCYANOBENZENE
    • 1,4-PHENYLENE DIISOCYANIDE
    • Benzene,1,4-diisocyano-
    • 1,4-diisocyanobenzol
    • 1,4-phenylendiisocyanide
    • phenylene-1,4-bisisocyanide
    • p-phenylene-1,4-diisocyanate
    • TOS-BB-0782
    • 1,4-Diisocyanobenzene (ACI)
    • p-Phenylene isocyanide (7CI, 8CI)
    • p-Diisocyanobenzene
    • p-Phenyl diisocyanide
    • 4-Isocyanophenylisocyanide
    • DB-057409
    • 935-16-0
    • InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6
    • AS-81211
    • GEO-02803
    • W-200529
    • DTXSID10377957
    • MFCD00012383
    • SCHEMBL409015
    • 1,4-Phenylenediisocyanide
    • AKOS015913089
    • MDL: MFCD00012383
    • インチ: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
    • InChIKey: IXACFSRTSHAQIX-UHFFFAOYSA-N
    • SMILES: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1

計算された属性

  • 精确分子量: 128.03700
  • 同位素质量: 128.037448136g/mol
  • 同位体原子数: 何もない
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 何もない
  • 共价键单元数量: 何もない
  • 原子立体中心数の決定: 何もない
  • 不確定原子立体中心数: 何もない
  • 确定化学键立构中心数量: 何もない
  • 不確定化学結合立体中心数: 何もない
  • Surface Charge: 何もない
  • 互变异构体数量: 何もない
  • XLogP3: 何もない
  • トポロジー分子極性表面積: 8.7Ų

じっけんとくせい

  • Color/Form: 未確定
  • ゆうかいてん: 160 °C (dec.) (lit.)
  • Boiling Point: °Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 0.00000
  • LogP: 1.24960
  • Solubility: 未確定

1,4-DIISOCYANOBENZENE Security Information

1,4-DIISOCYANOBENZENE 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1,4-DIISOCYANOBENZENE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1014998-1g
1,4-Phenylene diisocyanide
935-16-0 97%
1g
$565 2024-06-07
A2B Chem LLC
AB57530-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$153.00 2024-04-19
eNovation Chemicals LLC
Y1014998-1g
1,4-Phenylene diisocyanide
935-16-0 97%
1g
$565 2025-02-21
abcr
AB530230-1g
1,4-Phenylene diisocyanide, 97%; .
935-16-0 97%
1g
€330.00 2024-04-16
eNovation Chemicals LLC
Y1014998-1g
1,4-Phenylene diisocyanide
935-16-0 97%
1g
$565 2025-02-27
eNovation Chemicals LLC
Y1014998-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$195 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
311367-1G
1,4-DIISOCYANOBENZENE
935-16-0
1g
¥3777.22 2023-12-08
eNovation Chemicals LLC
Y1014998-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$195 2024-06-07
eNovation Chemicals LLC
Y1014998-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$195 2025-02-27

1,4-DIISOCYANOBENZENE 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Reference
Electrochemical generation of alkyl and aryl isocyanides
Guirado, Antonio; Zapata, Andres; Gomez, Jesus L.; Trabalon, Luis; Galvez, Jesus, Tetrahedron, 1999, 55(31), 9631-9640

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanes
Khamphaijun, Korawit; Namnouad, Phitawat; Docker, Andrew; Ruengsuk, Araya; Tantirungrotechai, Jonggol; et al, Chemical Communications (Cambridge, 2022, 58(52), 7253-7256

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Toluene ;  8 h, reflux
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  15 - 20 min, 0 °C; 1 h, 0 °C
Reference
Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids
Goldeman, Waldemar; Nasulewicz-Goldeman, Anna, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479

Synthetic Circuit 4

Reaction Conditions
Reference
Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligands
Tannenbaum, Rina, Journal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ;  2 h, 55 °C; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nm
Weidlich, Frauke; Esumi, Naoto; Chen, Dongyang; Mueck-Lichtenfeld, Christian; Zysman-Colman, Eli; et al, Advanced Synthesis & Catalysis, 2020, 362(2), 376-383

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphosgene Solvents: Dichloromethane ;  1 h, rt; 2.5 h, reflux
Reference
Synthesis of sugar-derived isoselenocyanates, selenoureas, and selenazoles
Lopez, Oscar; Maza, Susana; Ulgar, Victor; Maya, Ines; Fernandez-Bolanos, Jose G., Tetrahedron, 2009, 65(12), 2556-2566

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water ;  12 h, 40 °C
Reference
Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive Index
Wu, Xiuying; He, Junxia; Hu, Rongrong ; Tang, Ben Zhong, Journal of the American Chemical Society, 2021, 143(38), 15723-15731

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  2 h, 70 °C; 70 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  0.5 h, 0 °C
Reference
Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide Chemistry
Liu, Jiao; Yang, Tong; Wang, Zhi-Peng; Wang, Peng-Lai; Feng, Jie; et al, Journal of the American Chemical Society, 2020, 142(50), 20956-20961

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Reference
Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction Approach
Nickisch, Roman; Gabrielsen, Solveig M.; Meier, Michael A. R., ChemistrySelect, 2020, 5(38), 11915-11920

Synthetic Circuit 10

Reaction Conditions
Reference
Alkyl-substituted phenylene diisonitriles
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Phosgene ,  Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Main group compounds. Para-substituted aryl isocyanides
Wagner, Nicole L.; Murphy, Kristen L.; Haworth, Daniel T.; Bennett, Dennis W.; Zeller, Matthias; et al, Inorganic Syntheses, 2004, 34, 24-29

1,4-DIISOCYANOBENZENE Raw materials

1,4-DIISOCYANOBENZENE Preparation Products

1,4-DIISOCYANOBENZENE 関連文献

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(CAS:935-16-0)1,4-DIISOCYANOBENZENE
A943349
Purity:99%
はかる:1g
Price ($):196.0